molecular formula C15H12BrN3O2 B4112531 2-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine

2-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B4112531
M. Wt: 346.18 g/mol
InChI Key: IFQUYKDSGSTZPI-UHFFFAOYSA-N
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Description

2-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole moiety The presence of the 4-bromophenoxy group adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the 4-Bromophenoxy Group: This step involves the reaction of the oxadiazole intermediate with 4-bromophenol in the presence of a suitable base, such as potassium carbonate, to form the 4-bromophenoxy derivative.

    Coupling with Pyridine: The final step involves coupling the 4-bromophenoxy oxadiazole with a pyridine derivative under conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenoxy group can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can undergo coupling reactions with various electrophiles or nucleophiles to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used.

    Coupling Reactions: Catalysts such as palladium or copper may be employed in these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets. The oxadiazole ring and the 4-bromophenoxy group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine is unique due to the presence of both the oxadiazole and pyridine rings, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry and materials science make it a compound of significant interest.

Properties

IUPAC Name

5-[1-(4-bromophenoxy)ethyl]-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2/c1-10(20-12-7-5-11(16)6-8-12)15-18-14(19-21-15)13-4-2-3-9-17-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQUYKDSGSTZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=N2)OC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine
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2-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine
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2-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine
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2-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine
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2-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine

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